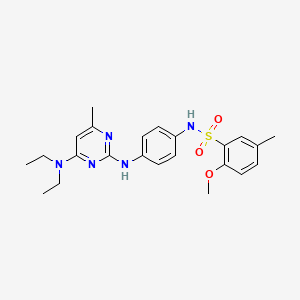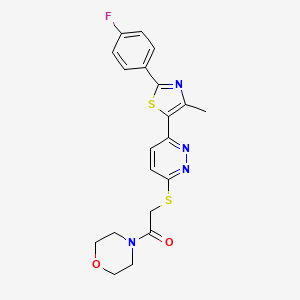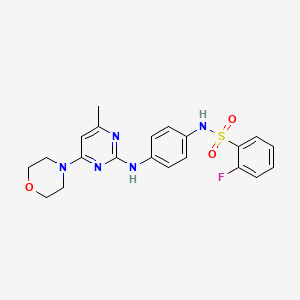![molecular formula C20H23ClN2O4S B11237441 1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11237441.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a methanesulfonyl group, and aromatic rings with chloro and methoxy substituents. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using reagents such as methanesulfonyl chloride in the presence of a base.
Attachment of Aromatic Rings: The aromatic rings with chloro and methoxy substituents are attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-hydroxyphenyl)piperidine-3-carboxamide
- 1-[(4-Bromophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxylate
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, plays a crucial role in its reactivity and interactions with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H23ClN2O4S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-6-2-5-18(12-19)22-20(24)16-4-3-11-23(13-16)28(25,26)14-15-7-9-17(21)10-8-15/h2,5-10,12,16H,3-4,11,13-14H2,1H3,(H,22,24) |
InChI Key |
HBUJYHZUMMPONC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11237373.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11237383.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2-chlorophenyl)propanamide](/img/structure/B11237384.png)
![4-{2-[4-(2-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11237396.png)
![7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237401.png)
![methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237410.png)
![N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237415.png)

![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11237421.png)

![N-[4-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11237434.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxypropanamide](/img/structure/B11237442.png)

